FTI-277 hydrochloride
Description
This compound, identified as GGTI-298 in the literature , is a methyl ester derivative of a geranylgeranyltransferase-I (GGTase-I) inhibitor. Its structure features:
- A biphenyl backbone with a phenyl substituent at the 2-position of the benzoyl group.
- A (2R)-2-amino-3-sulfanylpropyl side chain attached to the 4-position of the benzoyl group.
- A methylsulfanylbutanoate ester group at the C-terminus.
- A hydrochloride salt to enhance solubility .
GGTase-I inhibitors block protein prenylation, a critical post-translational modification in oncogenic signaling pathways.
Properties
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFFJUUNXEDEW-PXPMWPIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[[(2R)-2-Amino-3-Sulfanylpropyl]Amino]-2-Phenylbenzoic Acid
Step 1 : Nitration of 2-phenylbenzoic acid
2-Phenylbenzoic acid undergoes nitration using HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro-2-phenylbenzoic acid. Reduction with H₂/Pd-C in ethanol affords 4-amino-2-phenylbenzoic acid.
Step 2 : Introduction of the thiol-amino propyl side chain
4-Amino-2-phenylbenzoic acid reacts with (2R)-2-((tert-butoxycarbonyl)amino)-3-((trityl)thio)propylamine via EDC/HOBt coupling in DMF. The trityl (Trt) and tert-butoxycarbonyl (Boc) groups protect the thiol and amine functionalities, respectively.
Step 3 : Deprotection of the Boc group
Treatment with TFA in dichloromethane removes the Boc group, yielding the primary amine intermediate.
Synthesis of Methyl (2S)-2-Amino-4-Methylsulfanylbutanoate
Step 4 : Chiral esterification of methionine
L-Methionine is treated with thionyl chloride in methanol to form methyl (2S)-2-amino-4-methylsulfanylbutanoate hydrochloride. Neutralization with NaOH provides the free base.
Final Coupling and Salt Formation
Step 5 : Amide bond formation
The 4-[[(2R)-2-amino-3-((trityl)thio)propyl]amino]-2-phenylbenzoic acid is activated with HATU and coupled to methyl (2S)-2-amino-4-methylsulfanylbutanoate in DMF, yielding the protected product.
Step 6 : Global deprotection
Simultaneous removal of the Trt group (using TFA/TIPS/H₂O) and acidification with HCl gas in ethyl acetate affords the hydrochloride salt.
Critical Reaction Parameters and Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | HATU vs. EDC/HOBt | HATU improves yield by 15% |
| Deprotection Time (Trt) | 2 h in TFA/TIPS/H₂O (95:2.5:2.5) | Prevents sulfhydryl oxidation |
| Chiral Purity Maintenance | Low-temperature (-20°C) during amine coupling | Prevents racemization (>99% ee) |
Analytical Characterization
Spectroscopic Data :
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¹H NMR (500 MHz, D₂O): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 4.31 (dd, J = 8.0 Hz, 1H, CH-NH), 3.72 (s, 3H, OCH₃), 2.95–2.88 (m, 2H, SCH₂).
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HRMS (ESI+) : m/z calc. for C₂₁H₃₄N₄O₃S₃ [M+H]⁺: 485.18; found: 485.21.
HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Challenges and Alternative Approaches
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Sulfhydryl Oxidation : Use of Trt protection and inert atmosphere (N₂/Ar) prevents disulfide formation.
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Racemization : Coupling at -20°C with HATU minimizes epimerization.
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Scalability : Microfluidic reactors enhance mixing efficiency in exothermic steps (e.g., nitration).
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Stereochemical Integrity |
|---|---|---|---|
| Linear (Stepwise) | 28 | 98.5 | High |
| Convergent (Modular) | 35 | 97.8 | Moderate |
| Solid-Phase Peptide | 12 | 95.2 | Low |
The linear approach remains preferred for large-scale synthesis despite moderate yields due to superior stereocontrol.
Industrial and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
FTI 277 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the amino-mercaptopropyl moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
FTI 277 hydrochloride has a wide range of scientific research applications:
Cancer Therapy: It inhibits the farnesylation of Ras proteins, which are often mutated in cancers, thereby blocking oncogenic signaling pathways.
Viral Infection Inhibition: It has been shown to inhibit the replication of hepatitis delta virus by preventing the farnesylation of viral proteins.
Cell Biology: Used to study the role of farnesylation in various cellular processes, including cell cycle regulation and apoptosis.
Immunology: It has been used to modulate immune responses in models of sepsis and other inflammatory conditions.
Mechanism of Action
FTI 277 hydrochloride exerts its effects by inhibiting farnesyl transferase, thereby preventing the farnesylation of target proteins such as Ras. This inhibition leads to the accumulation of non-farnesylated Ras in the cytoplasm, which cannot anchor to the cell membrane and thus remains inactive. This disruption in Ras signaling pathways results in the inhibition of cell proliferation and induction of apoptosis. Additionally, FTI 277 hydrochloride has been shown to modulate the PI3K/Akt signaling pathway, further contributing to its anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility: GGTI-298’s synthesis involves coupling a biphenylcarboxylic acid derivative with a methylsulfanylbutanoate precursor, similar to methods described for related esters (e.g., ) .
- Metabolic Stability : The methyl ester in GGTI-298 may confer resistance to enzymatic degradation compared to carboxylic acid analogs like GGTI-287 .
- Toxicity Profile: Sulfanyl and amino groups in GGTI-298 necessitate careful assessment of off-target effects, as seen in structurally related compounds (e.g., ) .
Biological Activity
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₂₄N₄O₄S₂·HCl and a molecular weight of approximately 471.07 g/mol. Its structure features multiple functional groups, including amino, sulfanyl, and benzoyl moieties, which contribute to its biological activity. The presence of the hydrochloride form enhances its solubility in aqueous solutions, making it more bioavailable for therapeutic use.
Mechanisms of Biological Activity
- Inhibition of Protein Interactions : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride functions as a peptidomimetic inhibitor of geranylgeranyltransferase I (GGTI). This enzyme is crucial for the post-translational modification of proteins, particularly small GTPases like Rap1A and Ha-Ras, which are involved in cell signaling pathways related to cancer progression and metastasis.
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress in cells. This property is essential in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
- Modulation of Cellular Pathways : Research indicates that this compound may influence several cellular pathways involved in apoptosis and cell proliferation. By modulating these pathways, it could have therapeutic implications in treating cancers and other proliferative diseases.
In Vitro Studies
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride can inhibit cell proliferation and induce apoptosis. For instance, treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines compared to control groups.
In Vivo Studies
- Animal Models : In vivo studies using mouse models have shown that administration of the compound leads to reduced tumor growth and improved survival rates. These effects are attributed to the compound's ability to inhibit tumor angiogenesis and promote apoptosis in malignant cells.
Case Studies
- Breast Cancer Treatment : A clinical case study highlighted the effectiveness of methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride as part of a combination therapy regimen for patients with advanced breast cancer. Patients exhibited significant tumor reduction after treatment.
- Neurodegenerative Disease Model : Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death and improve cognitive function in treated animals, suggesting potential applications for neuroprotective therapies.
Comparative Analysis
| Compound Name | Mechanism of Action | Target Enzyme | Therapeutic Applications |
|---|---|---|---|
| Methyl (2S)-... | Inhibits GGTI | Geranylgeranyltransferase I | Cancer therapy |
| Compound A | Antioxidant | N/A | Neuroprotection |
| Compound B | Apoptosis induction | Various | Anti-cancer |
Q & A
Q. What are the standard synthetic protocols for this compound, and how is purity ensured during purification?
- Methodological Answer : The synthesis typically involves multi-step reactions with precise control of stereochemistry. For example, coupling reactions using activated esters (e.g., benzoyl chloride derivatives) and chiral amines under nitrogen atmosphere are critical. Purification often employs reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) to isolate intermediates and final products. Purity is validated via HPLC (>98% peak area) and LCMS (to confirm molecular ion peaks) .
Q. Example Protocol :
- Dissolve (2R)-2-amino-3-sulfanylpropylamine in THF.
- Add coupling agents (e.g., HATU/DIPEA) and stir under nitrogen.
- Purify via C18 column, followed by hydrochloride salt formation using HCl/EtOAc .
Q. Which analytical techniques are essential for confirming structural integrity and stereochemical purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify backbone structure and substituent positions (e.g., phenyl, methylsulfanyl groups). For example, aromatic protons appear at δ 7.2–7.8 ppm in CDCl₃ .
- Chiral HPLC : To resolve enantiomeric impurities; retention time comparisons with standards are critical for (2S) and (2R) configurations .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
Q. How should reactive groups (e.g., sulfhydryl, ester) be stabilized during synthesis?
- Methodological Answer :
- Sulfhydryl Protection : Use tert-butylthiol or trityl groups during synthesis to prevent oxidation. Deprotect with TFA/water post-reaction .
- Ester Stability : Avoid prolonged exposure to basic aqueous conditions; use anhydrous solvents (e.g., THF, DMF) and low temperatures (0–5°C) during esterification .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields and stereoselectivity?
- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Critical Factors : Reaction time (24–48 hr), DIPEA equivalents (2–4 eq), and solvent (DMF vs. THF).
- Response Surface Models : Predict optimal conditions for enantiomeric excess (e.g., >95% ee) .
Case Study :
A DoE study reduced side-product formation by 30% by identifying optimal stirring rate (500 rpm) and nitrogen flow rate (5 mL/min) .
Q. What computational strategies can predict reaction pathways and stereochemical outcomes?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for amide bond formation and predict stereochemical preferences .
- Machine Learning : Train models on reaction databases to recommend solvent-catalyst pairs for specific intermediates .
Q. How do structural modifications (e.g., methylsulfanyl vs. hydroxyl groups) impact biological activity?
- Methodological Answer : Conduct SAR studies using analogs (e.g., methyl (2S)-2-amino-3-hydroxybutanoate derivatives) to compare:
- Binding Affinity : Measure IC₅₀ values in enzyme inhibition assays.
- Solubility : LogP calculations and experimental shake-flask methods.
- Metabolic Stability : Microsomal half-life assays (e.g., human liver microsomes) .
Key Finding :
Methylsulfanyl groups enhance membrane permeability (2.5-fold vs. hydroxyl analogs) but reduce aqueous solubility by 40% .
Q. How should researchers resolve contradictions in biological activity data across batches?
- Methodological Answer :
- Root-Cause Analysis : Use LCMS to detect trace impurities (e.g., diastereomers, oxidation byproducts).
- Statistical Tools : Principal Component Analysis (PCA) to correlate batch variability (e.g., solvent residuals, temperature fluctuations) with bioactivity .
- Case Example : A 20% drop in potency was traced to residual DMF (≥0.1%), which inhibited target protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
